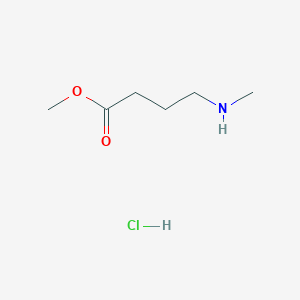

Methyl 4-(methylamino)butanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-7-5-3-4-6(8)9-2;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIONSXWIAKPSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-24-7 | |

| Record name | methyl 4-(methylamino)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-(methylamino)butanoate Hydrochloride (CAS 89584-24-7): Properties, Synthesis, and Applications in Research

Authored by a Senior Application Scientist

Executive Summary

Methyl 4-(methylamino)butanoate hydrochloride (CAS No. 89584-24-7) is a fine chemical intermediate that holds significant potential for researchers in neuropharmacology and synthetic chemistry. As the methyl ester hydrochloride salt of 4-(methylamino)butanoic acid, it serves as a valuable building block and a more lipophilic analogue of its parent acid, which is recognized as a precursor to the neurotransmitter gamma-aminobutyric acid (GABA).[1] This guide provides a comprehensive technical overview of its physicochemical properties, proposes a robust synthetic workflow, outlines protocols for analytical quality control, and discusses its applications and safety considerations. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this compound with confidence and precision.

Physicochemical Profile

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid, typically off-white, crystalline compound.[1][2][3][4] Its hydrochloride salt form enhances stability and confers solubility in aqueous media, a desirable trait for many experimental and preparative settings.[5][6]

Table 1: Chemical Identity and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 89584-24-7 | [2][7][8] |

| Molecular Formula | C₆H₁₄ClNO₂ | [3][7][8] |

| Molecular Weight | 167.63 g/mol | [3][7][8] |

| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | [9] |

| InChI Key | YIONSXWIAKPSAL-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CNCCCC(=O)OC.Cl | [10][11] |

| Synonyms | 4-Methylamino-butyric acid methyl ester hydrochloride |[7] |

Table 2: Physical Characteristics & Storage

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, crystalline powder | [2][3] |

| Appearance | Off-white to white | [1][4][5] |

| Purity | ≥95-98% (Commercially available) | [2][3][12][13] |

| Melting Point | 46-48°C | [14] |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended temperatures range from 2-8°C to room temperature. |[2][4][10] |

Conceptual Synthesis Workflow

While detailed industrial synthesis procedures are proprietary, a logical and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. Reductive amination of a suitable keto-ester is a preferred method due to its high efficiency and control over the formation of secondary amines.

The proposed pathway involves the reaction of methyl 4-oxobutanoate with methylamine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB). This choice is critical; STAB is selective for the iminium intermediate, operates under non-aqueous conditions, and minimizes side reactions often seen with harsher reagents like sodium borohydride. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Proposed synthetic workflow via reductive amination.

Applications in Research and Drug Development

The primary value of this compound lies in its structural relationship to neuroactive compounds. The parent compound, 4-(methylamino)butyric acid, is a GABA analogue and is utilized in neuroscience research to study neurotransmitter modulation and its effects on mood and cognition.[1]

The methyl ester form (CAS 89584-24-7) serves two key functions:

-

A Protected Precursor: In multi-step syntheses, the ester group protects the carboxylic acid from unwanted side reactions, allowing for modifications on the amine portion of the molecule. It can be easily deprotected via hydrolysis when needed.

-

A Prodrug Analogue: Esterification increases the lipophilicity of the parent acid. This modification can enhance cell membrane permeability, making it a useful tool for in vitro and in vivo studies where improved bioavailability is desired. The ester is readily hydrolyzed by intracellular esterases to release the active parent acid.

This relationship positions the compound as a versatile intermediate for developing novel therapeutics targeting neurological disorders.[1][15][16]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 89584-24-7 [sigmaaldrich.com]

- 3. METHYL 4-(METHYLAMINO)BUTANOATE HCL | CymitQuimica [cymitquimica.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.se [fishersci.se]

- 7. scbt.com [scbt.com]

- 8. This compound | 89584-24-7 [chemicalbook.com]

- 9. Ethyl 4-(methylamino)butanoate hydrochloride | C7H16ClNO2 | CID 14177893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 89584-24-7|this compound|BLD Pharm [bldpharm.com]

- 11. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 12. aksci.com [aksci.com]

- 13. 89584-24-7 this compound AKSci 8916CZ [aksci.com]

- 14. Page loading... [guidechem.com]

- 15. Buy 4-(Methylamino)butanal | 7729-27-3 [smolecule.com]

- 16. nbinno.com [nbinno.com]

"Physical and chemical properties of Methyl 4-(methylamino)butanoate hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini]

Introduction: Methyl 4-(methylamino)butanoate hydrochloride is a chemical compound of significant interest in the fields of neuroscience and pharmaceutical development. As a derivative of 4-aminobutanoic acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound and its analogues are valuable precursors and research tools for investigating neurological pathways and developing novel therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and analysis, to support its application in research and drug discovery.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of 4-(methylamino)butanoic acid. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it amenable to a variety of experimental conditions.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 89584-24-7 | [1][3] |

| Molecular Formula | C6H14ClNO2 | [1][3] |

| Molecular Weight | 167.63 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 46-48 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in water. | [5] |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4][5] |

Chemical Structure and Reactivity

The chemical structure of this compound combines a secondary amine, a methyl ester, and a hydrochloride salt. This unique combination of functional groups dictates its chemical reactivity and stability.

Structural Diagram

Caption: 2D structure of this compound.

Reactivity Profile

-

Secondary Amine Hydrochloride: The secondary amine is protonated to form a hydrochloride salt, which makes it less nucleophilic than the corresponding free base. The salt form is generally stable under acidic to neutral conditions. Treatment with a base will deprotonate the amine, yielding the free base which is a stronger nucleophile and can participate in reactions such as alkylation and acylation.

-

Methyl Ester: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(methylamino)butanoic acid and methanol. Basic hydrolysis is typically irreversible, while acidic hydrolysis is an equilibrium process.

-

Stability: As a solid, the hydrochloride salt is relatively stable. In solution, the stability will be dependent on the pH and temperature. At elevated temperatures, decomposition may occur. Methyl esters, in general, are susceptible to oxidation over time, and storage under an inert atmosphere is recommended to minimize degradation.

Synthesis Protocol

A common synthetic route to this compound involves the esterification of 4-(methylamino)butanoic acid hydrochloride. The following is a representative laboratory-scale procedure adapted from patent literature[6].

Materials and Reagents

-

4-(methylamino)butanoic acid hydrochloride

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl2) or another suitable esterification agent

-

Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(methylamino)butanoic acid hydrochloride in anhydrous methanol.

-

Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and volatile byproducts using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and then precipitate the product by the slow addition of a non-polar solvent like anhydrous diethyl ether.

-

Isolation and Drying: Collect the purified solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) will be influenced by the solvent used. A general protocol involves dissolving the sample in a deuterated solvent such as D₂O or CDCl₃.

-

A singlet for the methyl group of the ester.

-

A singlet or triplet for the methyl group attached to the nitrogen.

-

Multiplets for the methylene (CH₂) groups in the butyl chain.

-

A broad signal for the amine protons, which may exchange with deuterium in D₂O.

-

-

13C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

General NMR Sample Preparation Protocol: [7]

-

Weigh an appropriate amount of the analyte (typically 5-20 mg).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Gently shake the tube to ensure complete dissolution.

-

Record the spectrum on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-O stretching bands for the ester group in the 1300-1000 cm⁻¹ region.

-

N-H stretching bands for the secondary ammonium salt, which may be broad, in the region of 2700-2250 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups around 2950-2850 cm⁻¹.

-

General IR Spectroscopy Protocol: [8]

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

For a thin film, dissolve a small amount of the sample in a volatile solvent, apply a drop to a salt plate, and allow the solvent to evaporate.

-

Record the spectrum using an IR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion may be observed. Common fragmentation patterns for aminobutyrate esters include:

-

Alpha-cleavage adjacent to the nitrogen atom.

-

Cleavage of the alkoxy group (-OCH₃) from the ester.

-

Loss of the carbomethoxy group (-COOCH₃).

-

General Mass Spectrometry Analysis Workflow:

Caption: General workflow for mass spectrometry analysis.

Applications in Research and Drug Development

This compound serves as a key building block and research compound in several areas:

-

Neuroscience Research: As a precursor to GABA analogues, it is used in studies to understand the structure-activity relationships of GABAergic compounds and their effects on neurotransmission.

-

Pharmaceutical Development: It is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in neurological and psychiatric disorders. Its ester functionality allows for prodrug strategies to improve the bioavailability of parent drug molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a versatile compound with important applications in chemical synthesis and biomedical research. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The provided protocols for synthesis and analysis offer a solid foundation for researchers working with this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 89584-24-7 [chemicalbook.com]

- 4. This compound CAS#: 89584-24-7 [m.chemicalbook.com]

- 5. 89584-24-7|this compound|BLD Pharm [bldpharm.com]

- 6. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purdue.edu [purdue.edu]

"Methyl 4-(methylamino)butanoate hydrochloride structure and molecular weight"

An In-Depth Technical Guide to Methyl 4-(methylamino)butanoate Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a fine chemical intermediate that holds significant value in synthetic organic chemistry and pharmaceutical development. As a derivative of γ-aminobutyric acid (GABA), a principal inhibitory neurotransmitter in the central nervous system, its structural motif is of considerable interest in neuroscience research. The presence of a secondary amine and a methyl ester provides two key reactive sites, rendering it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its fundamental properties is crucial for its effective application in laboratory and industrial settings.

Chemical Identity and Physicochemical Properties

The compound is the hydrochloride salt of the methyl ester of 4-(methylamino)butanoic acid. The protonation of the secondary amine by hydrochloric acid forms a water-soluble salt, which enhances its stability and simplifies handling compared to the free base.

Molecular Structure

The chemical structure consists of a four-carbon butanoate chain, with a methylamino group at the C-4 position and a methyl ester at the C-1 position. The hydrochloride salt form exists as the methylammonium chloride.

Caption: Structure of this compound.

Core Properties Summary

The fundamental properties that define this compound for experimental and synthetic design are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | PubChem |

| Synonym | 4-Methylamino-butyric acid methyl ester hydrochloride | Santa Cruz Biotechnology[1] |

| CAS Number | 89584-24-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₆H₁₄ClNO₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 167.63 g/mol | Santa Cruz Biotechnology[1] |

| Canonical SMILES | CNCCCC(=O)OC.Cl | PubChem |

| InChIKey | NCHRVWIOGHJADK-UHFFFAOYSA-N | PubChem[2][3] |

| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol | General Chemical Knowledge |

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved via nucleophilic substitution, a robust and scalable method in industrial chemistry. The most common pathway involves the reaction of a commercially available 4-halobutanoate ester with methylamine.

Recommended Synthetic Protocol

This protocol describes the synthesis from methyl 4-chlorobutanoate. The choice of this starting material is strategic due to its commercial availability, which is often derived from the ring-opening and esterification of γ-butyrolactone.

Step 1: Nucleophilic Substitution

-

Charge a suitable reaction vessel with a solution of methylamine (CH₃NH₂) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. An excess of methylamine (2.2 to 3.0 equivalents) is recommended to drive the reaction to completion and neutralize the HCl byproduct.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add methyl 4-chlorobutanoate (1.0 equivalent) dropwise to the methylamine solution while maintaining the temperature below 10 °C. The exothermic nature of the reaction necessitates careful control.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 2: Work-up and Salt Formation

-

Upon completion, filter the reaction mixture to remove the methylamine hydrochloride salt byproduct.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess methylamine, yielding the crude free base, Methyl 4-(methylamino)butanoate.

-

Dissolve the crude oil in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution to 0-5 °C and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Methyl 4-(methylamino)butanoate HCl.

Applications in Research and Drug Development

The utility of this compound is primarily as a specialized building block and intermediate.

-

Pharmaceutical Synthesis: It serves as a key precursor for the synthesis of more complex molecules. The secondary amine can be further functionalized through acylation, alkylation, or sulfonylation reactions, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide. These transformations are fundamental in building the core scaffolds of various drug candidates.

-

Neuroscience Research: As a derivative of a GABA-related structure, it is used in the synthesis of novel GABA analogues or as a tool compound to probe GABAergic systems. The ester functionality can increase lipophilicity compared to the parent carboxylic acid, potentially aiding in crossing the blood-brain barrier for in vivo studies.

-

Chemical Libraries: It is an ideal starting material for the creation of compound libraries for high-throughput screening. Its bifunctional nature allows for diverse modifications, leading to a wide array of derivatives for screening against various biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt form is generally stable under these conditions.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and properties. Its strategic importance in the synthesis of complex organic molecules, particularly for pharmaceutical and neuroscience applications, is significant. The synthetic route via nucleophilic substitution is efficient and scalable, ensuring its availability for both research and industrial purposes. This guide provides the core technical knowledge required for its confident and effective use in a scientific setting.

References

A Technical Guide to the Biological Activity of Methyl 4-(methylamino)butanoate hydrochloride: A Putative GABAergic Prodrug

Executive Summary

Methyl 4-(methylamino)butanoate hydrochloride (CAS No. 89584-24-7) is a chemical compound primarily available for research purposes.[1][2] Structurally, it is the methyl ester of 4-(methylamino)butanoic acid, a molecule recognized as a precursor to the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[3] This guide posits that this compound functions as a prodrug, which, following in vivo hydrolysis of its ester group, releases the pharmacologically active 4-(methylamino)butanoic acid. The subsequent biological activity is hypothesized to stem from the modulation of the GABAergic system, either through direct interaction with GABA receptors or, more likely, through the inhibition of GABA transporters (GATs). This document provides a comprehensive framework for investigating its biological activity, detailing the underlying scientific rationale, step-by-step experimental protocols, and robust analytical methodologies required for its characterization. The target audience for this guide includes researchers in neuropharmacology, medicinal chemistry, and drug development who are exploring novel modulators of the GABAergic pathway.

Introduction and Chemical Profile

The GABAergic System: A Primer

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[4] Endogenous GABA controls synaptic transmission by acting on two main classes of receptors: ionotropic GABA-A receptors, which are ligand-gated chloride channels, and metabotropic GABA-B receptors, which are G-protein coupled.[4] The termination of GABAergic signaling is primarily managed by a family of plasma membrane GABA transporters (GATs) that reuptake GABA from the synaptic cleft.[4] Consequently, molecules that enhance GABAergic transmission, either by acting as receptor agonists or by inhibiting GABA reuptake, are of significant therapeutic interest for conditions rooted in neuronal hyperexcitability, such as anxiety, epilepsy, and neuropathic pain.[3][4]

Chemical Identity and Structural Rationale

This compound is a derivative of butyric acid, supplied as a hydrochloride salt for improved stability and solubility.[2][3] Its key chemical features are presented below.

| Property | Value | Source |

| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | [5] |

| Alternate Names | 4-Methylamino-butyric acid methyl ester hydrochloride | [2] |

| CAS Number | 89584-24-7 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2][6] |

| Molecular Weight | 167.63 g/mol | [2][6] |

| Structure | CNCCCC(=O)OC.Cl | [7] |

The rationale for investigating this molecule is its close structural resemblance to both GABA and γ-hydroxybutyric acid (GHB), a known CNS depressant.[8][9] The presence of the N-methyl group and the methyl ester suggests a deliberate chemical modification to potentially alter pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability, compared to its parent acid.

Hypothesized Mechanism of Action

We propose a two-stage mechanism of action for this compound.

The Prodrug Hypothesis: In Vivo Bioactivation

The methyl ester moiety is a classic prodrug strategy. It is anticipated that upon systemic administration, the ester is rapidly hydrolyzed by ubiquitous esterase enzymes present in plasma and tissues (e.g., liver), releasing the active carboxylic acid, 4-(methylamino)butanoic acid, and methanol. This bioactivation step is critical, as the charged carboxylate group of the active metabolite is expected to be the key pharmacophore for interacting with biological targets.

Primary Molecular Targets: GABA Transporters

While direct interaction with GABA receptors is a possibility, the structural similarity to GABA makes the GABA transporters (GATs) a more probable primary target. Inhibition of GATs would lead to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. The N-methyl group may confer selectivity for specific GAT subtypes (mGAT1-4), which could translate to a more targeted therapeutic effect with a potentially wider therapeutic window compared to non-selective GABAergic agents.[4]

Caption: Logical workflow for the in vitro experimental validation.

Protocol 1: In Vitro Prodrug Conversion Assay

-

Causality: This experiment is foundational. It validates the primary hypothesis that the methyl ester is a prodrug. Human liver microsomes are used as they are a standard model rich in the esterase enzymes responsible for drug metabolism. LC-MS/MS provides the necessary sensitivity and specificity to simultaneously quantify the disappearance of the parent compound and the appearance of its active metabolite.

-

Methodology:

-

Preparation: Prepare stock solutions of this compound (parent) and 4-(methylamino)butanoic acid (metabolite standard) in a suitable solvent (e.g., methanol).

-

Incubation: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (optional, to assess concurrent oxidative metabolism), and phosphate buffer (pH 7.4).

-

Initiation: Add the parent compound to the wells to achieve a final concentration of 1 µM. Incubate the plate at 37°C with shaking.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to measure the concentrations of both the parent compound and the formed metabolite.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine its metabolic half-life (t½). Concurrently, plot the appearance of the metabolite to confirm the conversion.

-

Protocol 2: GABA Transporter Uptake Assay

-

Causality: This assay directly tests the hypothesis that the active metabolite inhibits GABA reuptake. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an ideal system as they contain a high density of functional GABA transporters. Using radiolabeled GABA ([³H]-GABA) provides a highly sensitive method to measure uptake.

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rodent (e.g., rat cortex) brain tissue using differential centrifugation.

-

Assay Buffer: Prepare an appropriate buffer (e.g., Krebs-Ringer-HEPES) containing physiological concentrations of ions.

-

Inhibition Assay: Pre-incubate synaptosomes at 37°C with varying concentrations of the test compound (4-(methylamino)butanoic acid) or a known GAT inhibitor (e.g., tiagabine) as a positive control.

-

Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA and unlabeled GABA to the synaptosome suspension.

-

Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

-

Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of [³H]-GABA uptake at each concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of GABA uptake) by fitting the data to a dose-response curve.

-

In Vivo Pharmacological Assessment

Should in vitro data confirm GAT inhibition, the next logical step is to assess the compound's effects in whole-animal models. These studies are crucial for establishing a link between the molecular mechanism and a physiological or behavioral outcome.

Protocol 3: Anxiolytic Activity (Elevated Plus Maze)

-

Causality: The elevated plus-maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. Anxiolytic compounds, particularly those that enhance GABAergic transmission, typically increase the time rodents spend in the open, more "unprotected" arms of the maze. [10]

-

Methodology:

-

Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Animals: Use male mice or rats, acclimated to the testing room.

-

Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at several dose levels. Include a vehicle control group and a positive control group (e.g., diazepam).

-

Testing: 30-60 minutes post-dosing, place each animal in the center of the maze, facing an open arm. Allow the animal to explore freely for 5 minutes.

-

Data Collection: Record the session using a video camera. Score the time spent in the open arms versus the closed arms and the number of entries into each arm type.

-

Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between the different treatment groups. A significant increase in these parameters indicates an anxiolytic-like effect.

-

Protocol 4: Sedative/Motor Impairment (Rotarod Test)

-

Causality: A common side effect of GABAergic modulators is sedation and motor impairment. The rotarod test is essential to determine if the compound has a viable therapeutic window, i.e., whether it can produce anxiolytic effects at doses that do not cause significant motor deficits. [11]

-

Methodology:

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Training: Train the animals for 2-3 days to stay on the rotating rod for a set duration (e.g., 120 seconds) at a constant or accelerating speed.

-

Dosing: On the test day, administer the compound, vehicle, or positive control as in the EPM protocol.

-

Testing: At the same post-dosing time point, place the animals on the rotarod and measure the latency to fall off.

-

Analysis: Compare the fall latencies across treatment groups. A significant decrease in latency indicates motor impairment.

-

Analytical Considerations

Robust analytical methods are paramount for all stages of development, from in vitro metabolism to in vivo pharmacokinetics.

-

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity, selectivity, and speed.

-

Sample Preparation: For biological matrices like plasma or brain homogenate, sample preparation typically involves protein precipitation followed by centrifugation. [12]* Method Validation: A full validation according to regulatory guidelines should be performed, assessing linearity, accuracy, precision, and stability.

| Parameter | Example Condition |

| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Parent (M+H)⁺ → Product Ion |

| Methyl 4-(methylamino)butanoate: m/z 132.1 → m/z 70.1 | |

| 4-(methylamino)butanoic acid: m/z 118.1 → m/z 101.1 |

Data Interpretation and Future Directions

The collective data from these experiments will form a comprehensive profile of the compound's biological activity. If the results align with the hypotheses—demonstrating conversion to the active acid, potent inhibition of GABA transporters, and anxiolytic-like activity in vivo at non-sedating doses—then this compound would emerge as a promising lead compound.

Future work should focus on:

-

GAT Subtype Selectivity: Determining the IC₅₀ at each of the four mGAT subtypes.

-

Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating plasma and brain concentrations of the compound and its metabolite with the time course of the behavioral effects.

-

Safety and Toxicology: A preliminary safety assessment is critical. The toxicological properties of this specific compound have not been fully investigated, and it is known to cause skin, eye, and respiratory irritation. [5][13] By following this structured, hypothesis-driven guide, researchers can efficiently and rigorously elucidate the biological activity of this compound, paving the way for potential therapeutic applications in the modulation of the GABAergic system.

References

-

PubChem. This compound. [Link]

-

National Institute of Industrial Health, Japan. Analytical Methods. [Link]

-

PubChem. Methyl 4-(methylamino)butanoate. [Link]

-

PubChemLite. This compound (C6H13NO2). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-(Methylamino)butyric acid hydrochloride, 99%. [Link]

-

Synthonix. 4-(Methylamino)butanoic acid hydrochloride. [Link]

-

precisionFDA. METHYL (E)-4-(DIMETHYLAMINO)BUT-2-ENOATE HYDROCHLORIDE. [Link]

-

Al-Khawaja, O. et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Pharmaceuticals, 15(9), 1121. [Link]

- Google Patents.

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

MDPI. Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. [Link]

-

PubMed. [Behavioral pharmacological action of Ca-4-(3,5-dihydroxy-3-methylpenthylamido) butyrate (mevalonic GABA, MV-GABA)]. [Link]

-

PubMed. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations. [Link]

-

PubMed. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx. [Link]

-

PubChem. Ethyl 4-(methylamino)butanoate hydrochloride. [Link]

-

National Institutes of Health. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. [Link]

-

Agilent. Methyl Butanoate - Safety Data Sheet. [Link]

-

PubMed. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. METHYL 4-(METHYLAMINO)BUTANOATE HCL | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Behavioral pharmacological action of Ca-4-(3,5-dihydroxy-3-methylpenthylamido) butyrate (mevalonic GABA, MV-GABA)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. env.go.jp [env.go.jp]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methyl 4-(methylamino)butanoate hydrochloride: A Technical Guide to its Evaluation as a Novel GABA Analogue

Introduction: The Imperative for Novel GABAergic Modulators

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate equilibrium between neuronal excitation and inhibition.[1] A deficiency in GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Despite its clear therapeutic potential, the direct administration of GABA is largely ineffective for treating CNS disorders due to its inability to efficiently cross the blood-brain barrier (BBB). This limitation has spurred the development of GABA analogues, molecules designed to mimic the structure and function of GABA with improved pharmacokinetic properties.[2]

This technical guide introduces Methyl 4-(methylamino)butanoate hydrochloride, a structural analogue of GABA, and provides a comprehensive framework for its investigation as a potential therapeutic agent. This document will delve into the scientific rationale behind its design, its chemical characteristics, and a detailed roadmap for its preclinical evaluation. The core hypothesis is that this compound acts as a prodrug, crossing the BBB and subsequently being hydrolyzed to its active form, 4-(methylamino)butyric acid, which then modulates the GABAergic system.

Chemical Profile and Prodrug Rationale

This compound is the hydrochloride salt of the methyl ester of 4-(methylamino)butyric acid. Its chemical structure is closely related to GABA, with the key modifications being the methylation of the amino group and the esterification of the carboxylic acid.

| Property | Value | Source |

| IUPAC Name | methyl 4-(methylamino)butanoate;hydrochloride | [3] |

| CAS Number | 89584-24-7 | [4] |

| Molecular Formula | C6H14ClNO2 | [4] |

| Molecular Weight | 167.63 g/mol | [4] |

The rationale for investigating this compound as a GABA analogue is twofold:

-

Structural Analogy: The 4-aminobutanoic acid backbone is the core pharmacophore for GABA receptor interaction. The N-methyl group may influence receptor binding affinity and selectivity.

-

Prodrug Strategy: The methyl ester moiety is hypothesized to enhance the lipophilicity of the molecule, facilitating its passage across the BBB via passive diffusion or through amino acid transport systems.[5] Once in the CNS, ubiquitous esterase enzymes are expected to hydrolyze the ester, releasing the active carboxylic acid, 4-(methylamino)butyric acid.[6] This strategy aims to overcome the pharmacokinetic limitations of both GABA and its more polar derivatives.

Proposed Mechanism of Action

The central hypothesis is that this compound functions as a prodrug, delivering 4-(methylamino)butyric acid to the CNS. The anticipated mechanism of action is illustrated below.

Sources

- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H14ClNO2 | CID 21932544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An enzymatic activity in bovine brain that catalyzes the reversal of the C-terminal methyl esterification of protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Methyl 4-(methylamino)butanoate hydrochloride

Abstract

Methyl 4-(methylamino)butanoate hydrochloride is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] This guide delineates the hypothesized mechanism of action for this compound, focusing on its role as a potential prodrug for N-methyl-GABA. We will explore its interaction with the GABAergic system, including receptors and transporters, and present a series of detailed experimental protocols to rigorously validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals investigating novel modulators of GABAergic neurotransmission.

Introduction: The GABAergic System and the Rationale for Prodrugs

The γ-aminobutyric acid (GABA) system is a cornerstone of neural inhibition, playing a critical role in maintaining the balance between neuronal excitation and inhibition throughout the CNS.[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[3][4] Consequently, the GABA system is a major target for therapeutic intervention. Drugs that enhance GABA-mediated inhibition, such as benzodiazepines and barbiturates, are widely used in clinical practice.[3]

A significant challenge in developing GABA-centric therapies is the poor blood-brain barrier (BBB) permeability of GABA itself.[5] At physiological pH, GABA exists as a zwitterion, limiting its ability to diffuse across the lipophilic BBB. This has spurred the development of GABA prodrugs—lipophilic molecules that can cross the BBB and are subsequently converted into the active GABA analog within the CNS.[6][7][8][9]

This compound, with its methyl ester group, represents a classic prodrug strategy. The esterification of the carboxylic acid group increases lipophilicity compared to its parent compound, 4-(methylamino)butanoic acid (also known as N-methyl-GABA).[10][11] The central hypothesis is that Methyl 4-(methylamino)butanoate crosses the BBB and is then hydrolyzed by CNS esterases to release N-methyl-GABA, which can then modulate the GABAergic system.

The Hypothesized Mechanism of Action

The proposed mechanism of action for this compound is a two-step process, beginning with its systemic administration and culminating in the modulation of synaptic inhibition within the CNS.

Step 1: Blood-Brain Barrier Penetration and Bioactivation The compound is administered as a hydrochloride salt to improve solubility and stability. Following administration, the lipophilic methyl ester form is expected to facilitate its passage across the BBB. Once in the CNS, ubiquitous esterase enzymes are hypothesized to hydrolyze the methyl ester, releasing the active metabolite, N-methyl-GABA, and methanol.

Step 2: Modulation of the GABAergic System by N-methyl-GABA The active metabolite, N-methyl-GABA, is a direct structural analog of GABA.[10] Its primary mechanism is expected to involve interaction with key components of the GABAergic synapse:

-

GABA Transporters (GATs): N-methyl-GABA may act as a competitive inhibitor of GABA transporters (GAT1, GAT2, GAT3, and BGT1).[2][12] By blocking the reuptake of synaptic GABA into presynaptic neurons and glial cells, it would prolong the presence of GABA in the synaptic cleft, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) inhibition.[13][14]

-

GABA Receptors: While less likely to be a potent direct agonist, N-methyl-GABA could exhibit some activity at GABA-A or GABA-B receptors.[15] Its primary role, however, is more likely to be centered on augmenting the effects of endogenous GABA.

The following diagram illustrates this proposed sequential mechanism.

Caption: Hypothesized mechanism of Methyl 4-(methylamino)butanoate HCl.

Experimental Validation Protocols

To rigorously test this hypothesis, a multi-tiered experimental approach is required, progressing from in vitro characterization to in vivo functional outcomes.

In Vitro Characterization

Objective: To confirm the bioactivation of the prodrug and determine the binding affinity of its active metabolite, N-methyl-GABA, for GABA transporters and receptors.

A. Prodrug Stability and Enzymatic Hydrolysis Assay

-

Rationale: This assay validates the core prodrug hypothesis: that Methyl 4-(methylamino)butanoate is stable in buffer but is readily hydrolyzed by esterases present in brain tissue.

-

Methodology:

-

Prepare solutions of this compound in phosphate-buffered saline (PBS, pH 7.4) and in a brain homogenate supernatant (containing soluble esterases).

-

Incubate samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction.

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of the N-methyl-GABA metabolite.

-

Calculate the half-life (t½) in each condition.[6]

-

B. Radioligand Binding Assays

-

Rationale: These assays determine if N-methyl-GABA directly interacts with GABA receptors or transporters.[16]

-

Methodology for GAT Binding:

-

Prepare synaptic membrane fractions from rat brain tissue.

-

Incubate the membranes with a specific GAT radioligand (e.g., [³H]tiagabine for GAT1).

-

Perform competition binding experiments by adding increasing concentrations of unlabeled N-methyl-GABA.

-

Measure the displacement of the radioligand using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) to determine the binding affinity of N-methyl-GABA for the transporter.

-

-

Methodology for GABA Receptor Binding:

-

Use brain membranes or cells expressing specific GABA-A or GABA-B receptor subtypes.[16][17]

-

For GABA-A receptors, use a radioligand like [³H]muscimol.[16]

-

For GABA-B receptors, use a radioligand like [³H]CGP54626.[17]

-

Perform competition binding assays with N-methyl-GABA as the competitor.

-

Calculate the Ki to assess affinity for the receptors.

-

| Assay | Target | Radioligand | Parameter Measured |

| GAT Competition | GABA Transporter 1 (GAT1) | [³H]tiagabine | Ki of N-methyl-GABA |

| GABA-A Competition | GABA-A Receptor | [³H]muscimol | Ki of N-methyl-GABA |

| GABA-B Competition | GABA-B Receptor | [³H]CGP54626 | Ki of N-methyl-GABA |

| Caption: Summary of In Vitro Radioligand Binding Assays. |

Ex Vivo/In Vitro Functional Assays

Objective: To measure the functional consequences of N-methyl-GABA's interaction with its targets on neuronal activity.

A. Electrophysiology: Whole-Cell Patch-Clamp Recordings

-

Rationale: This technique directly measures the effect of the compound on the electrical activity of neurons, providing definitive evidence of functional modulation of GABAergic currents.[13][18][19]

-

Methodology:

-

Prepare acute brain slices or primary neuronal cultures.

-

Perform whole-cell voltage-clamp recordings from individual neurons.

-

Isolate GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

-

Apply N-methyl-GABA to the bath and measure changes in the amplitude, frequency, and decay kinetics of the IPSCs. An increase in decay time would suggest inhibition of GABA reuptake.

-

To test for direct receptor agonism, apply N-methyl-GABA in the presence of a blocker of action potentials (like tetrodotoxin) and observe if it directly elicits an outward current.

-

Caption: Workflow for Electrophysiological Experiments.

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To confirm that the prodrug reaches the CNS, is converted to its active form, and produces a measurable neurochemical and behavioral effect consistent with enhanced GABAergic transmission.

A. In Vivo Microdialysis

-

Rationale: This is the gold-standard technique for measuring neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[20][21][22] It provides direct evidence of BBB penetration, bioactivation, and the expected downstream effect on synaptic GABA levels.

-

Methodology:

-

Surgically implant a microdialysis probe into a target brain region (e.g., hippocampus or prefrontal cortex) of a rat or mouse.[22]

-

After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.

-

Establish a stable baseline of extracellular GABA concentration.

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples and quantify GABA and N-methyl-GABA concentrations using HPLC or LC-MS.[23]

-

An increase in extracellular GABA following administration would strongly support the GAT inhibition hypothesis. The detection of N-methyl-GABA in the dialysate confirms BBB penetration and hydrolysis.

-

B. Behavioral Assays

-

Rationale: To determine if the observed neurochemical changes translate into a functional outcome. Drugs that enhance GABAergic signaling typically exhibit anticonvulsant and anxiolytic properties.[3][7]

-

Methodology (Anticonvulsant Model):

-

Administer the prodrug or a vehicle control to rodents.

-

After a suitable pre-treatment time, induce seizures using a chemical convulsant like pentylenetetrazol (PTZ).

-

Measure the latency to seizure onset and the severity of the seizures.

-

A significant increase in seizure latency or a reduction in severity in the drug-treated group would indicate efficacy.

-

-

Methodology (Anxiolytic Model):

-

Use a standard behavioral test for anxiety, such as the elevated plus maze or light-dark box test.

-

Administer the prodrug or vehicle control.

-

Place the animal in the apparatus and record behaviors such as time spent in the open arms or light chamber.

-

An increase in exploratory behavior in the aversive zones is indicative of an anxiolytic effect.

-

Conclusion and Future Directions

The proposed mechanism of action for this compound positions it as a promising CNS-penetrant prodrug that enhances inhibitory neurotransmission by increasing synaptic GABA levels via GAT inhibition. The outlined experimental cascade provides a robust framework for validating this hypothesis, from molecular interactions to behavioral outcomes.

Successful validation would warrant further investigation into its pharmacokinetic/pharmacodynamic (PK/PD) profile, off-target effects, and potential as a therapeutic lead for CNS disorders characterized by GABAergic deficits. This systematic approach, grounded in established pharmacological principles, is essential for advancing our understanding and realizing the therapeutic potential of novel GABAergic modulators.

References

-

Cell Mol Life Sci. (2021). Electrophysiology of ionotropic GABA receptors. Available at: [Link]

-

Institut Pasteur. (n.d.). Electrophysiology of ionotropic GABA receptors. Research - Institut Pasteur. Available at: [Link]

-

Ochoa-de la Paz, L., et al. (2019). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. IntechOpen. Available at: [Link]

-

Life Sci. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Available at: [Link]

-

ACS Chemical Neuroscience. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Publications. Available at: [Link]

-

PubMed. (n.d.). Synthesis, stability and anticonvulsant activity of two new GABA prodrugs. Available at: [Link]

-

Expert Opinion on Drug Discovery. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. Available at: [Link]

-

PubMed. (n.d.). Anticonvulsant activity of new GABA prodrugs. Available at: [Link]

-

PubMed. (n.d.). Pharmacology of GABA. Available at: [Link]

-

Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Available at: [Link]

-

Cell Mol Life Sci. (2021). Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central. Available at: [Link]

-

Basic Neurochemistry. (1999). GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. Available at: [Link]

-

Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Available at: [Link]

-

IntechOpen. (2019). The GABAergic System: An Overview of Physiology, Physiopathology and Therapeutics. Available at: [Link]

-

PubChem. (n.d.). 4-(Methylamino)butyric acid | C5H11NO2 | CID 70703. NIH. Available at: [Link]

-

PubMed. (n.d.). Pyrrolines as Prodrugs of Gamma-Aminobutyric Acid Analogues. Available at: [Link]

-

Wikipedia. (n.d.). GABAergic. Available at: [Link]

-

Current Protocols in Pharmacology. (2001). Characterization of GABA Receptors. PMC - PubMed Central. Available at: [Link]

-

Journal of Neurophysiology. (2005). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. American Physiological Society. Available at: [Link]

-

ACS Omega. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Available at: [Link]

-

DukeSpace. (2010). Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions. Available at: [Link]

-

Wikipedia. (n.d.). GABA. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-aminobutanoate | C5H11NO2 | CID 18614. NIH. Available at: [Link]

-

ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. Available at: [Link]

- Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.

-

ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Available at: [Link]

-

Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Available at: [Link]

-

Synthonix. (n.d.). 4-(Methylamino)butanoic acid hydrochloride - [M63276]. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C6H13NO2). Available at: [Link]

-

PubChem. (n.d.). This compound | C6H14ClNO2 | CID 21932544. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-(methylamino)butanoate | C6H13NO2 | CID 14769104. NIH. Available at: [Link]

-

PubChem. (n.d.). 4-(Methylamino)butyric acid hydrochloride | C5H12ClNO2 | CID 12626654. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-(methylamino)butanoate hydrochloride | C7H16ClNO2 | CID 14177893. Available at: [Link]

Sources

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. graphyonline.com [graphyonline.com]

- 3. Pharmacology of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 6. Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolines as prodrugs of gamma-aminobutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]

- 11. 4-(Methylamino)butyric acid | C5H11NO2 | CID 70703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Methyl-4-aminobutyric acid | 1119-48-8 | FM25694 [biosynth.com]

- 13. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiology of ionotropic GABA receptors. - Research - Institut Pasteur [research.pasteur.fr]

- 15. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 23. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]

An In-depth Technical Guide to Methyl 4-(methylamino)butanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 4-(methylamino)butanoate hydrochloride, a key chemical intermediate. Drawing from available literature and patents, this document details its chemical identity, synthesis, and applications, with a particular focus on its role in pharmaceutical manufacturing.

Introduction

This compound is a secondary amine salt with the CAS number 89584-24-7.[1] It serves as a valuable building block in organic synthesis, most notably as a precursor in the production of active pharmaceutical ingredients (APIs). Its structure, featuring a secondary amine and a methyl ester, allows for a range of chemical transformations, making it a versatile reagent in the development of complex molecules. This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the critical information needed for its effective utilization.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89584-24-7 | [1] |

| Molecular Formula | C6H14ClNO2 | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Alternate Name | 4-Methylamino-butyric acid methyl ester hydrochloride | [1] |

| Canonical SMILES | CNCCCC(=O)OC.Cl | [2] |

| InChI Key | NCHRVWIOGHJADK-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

The primary route for the synthesis of this compound, as outlined in patent literature, involves the esterification of 4-methylaminobutyric acid hydrochloride.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Causality Behind Experimental Choices:

The synthesis leverages the reactivity of carboxylic acids with esterifying agents in the presence of an alcohol. 4-Methylaminobutyric acid hydrochloride serves as the starting material. Methanol is used as both the solvent and the source of the methyl group for the ester. Thionyl chloride is a common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with alcohols to form esters. This method is often preferred due to the formation of gaseous byproducts (SO2 and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.

Detailed Experimental Protocol:

The following protocol is an inferred procedure based on the general description provided in patent CN101781248B and may require optimization.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 4-methylaminobutyric acid hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether) to yield pure this compound.

Analytical Characterization

As of the latest literature search, detailed experimental spectroscopic data (NMR, IR, MS) for this compound has not been published in peer-reviewed journals. For definitive structural confirmation, it is recommended that researchers acquiring this compound perform their own analytical characterization.

Applications in Drug Development

This compound is a key intermediate in the synthesis of N-methylhexahydroazepin-4-one hydrochloride, which is a precursor to the antihistamine drug, Azelastine hydrochloride .[3]

Synthetic Workflow for Azelastine Intermediate:

Caption: Role in the synthesis of an Azelastine intermediate.

Step-by-Step Methodology:

-

Michael Addition: this compound is reacted with methyl acrylate in the presence of a base, such as triethylamine, to form a diester intermediate.[3]

-

Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization reaction, known as a Dieckmann condensation, using a strong base like potassium tert-butoxide to yield N-methylhexahydroazepin-4-one.[3]

-

Salt Formation: The N-methylhexahydroazepin-4-one is then treated with hydrochloric acid to form the stable hydrochloride salt, which is a key intermediate for the synthesis of Azelastine.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a demonstrated application in the pharmaceutical industry as a precursor to Azelastine hydrochloride. While detailed characterization data is not widely available in the public domain, the synthetic pathways and its utility are established in patent literature. This guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its synthesis and key applications.

References

- CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google P

-

This compound | C6H14ClNO2 | CID 21932544 - PubChem. [Link]

-

This compound (C6H13NO2) - PubChemLite. [Link]

-

Synthetic technology of azelastine hydrochloride - Eureka | Patsnap. [Link]

Sources

A Technical Guide to the Synthesis and Analysis of Homologs of Methyl 4-(methylamino)butanoate hydrochloride

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Methyl 4-(methylamino)butanoate hydrochloride serves as a foundational scaffold for a diverse array of chemical structures with potential applications in neuropharmacology and medicinal chemistry. Its unesterified parent acid, 4-(methylamino)butyric acid, is a precursor to the crucial neurotransmitter gamma-aminobutyric acid (GABA)[1]. This guide provides an in-depth exploration of the homologs of this parent compound, focusing on systematic synthetic strategies, detailed experimental protocols, and robust analytical characterization. We move beyond simple procedural lists to explain the underlying chemical principles and rationale that inform experimental design, empowering researchers to not only replicate but also innovate within this chemical space. The methodologies discussed, particularly modern catalytic N-alkylation techniques, are presented as self-validating systems designed for efficiency, atom economy, and high fidelity.

Introduction: The Homolog Landscape

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). In the context of Methyl 4-(methylamino)butanoate, we can explore structural diversity and tune physicochemical properties by modifying three key positions:

-

The Ester Group (R¹): Altering the alcohol moiety (e.g., methyl to ethyl) primarily influences rates of hydrolysis, solubility, and cell permeability.

-

The N-Alkyl Group (R²): Modifying the substituent on the nitrogen atom directly impacts the amine's basicity, steric profile, and potential receptor interactions.

-

The Carbon Backbone (n): Extending the length of the aliphatic chain between the amine and the ester affects the molecule's overall lipophilicity and conformational flexibility.

These modifications allow for a systematic investigation of structure-activity relationships (SAR), a cornerstone of modern drug discovery. The following diagram illustrates this landscape of possibilities originating from the core structure.

Caption: The homolog landscape of Methyl 4-(methylamino)butanoate.

Strategic Synthesis: From Classical to Catalytic

The synthesis of these homologs hinges on the efficient and selective formation of the N-C bond. While classical methods like reductive amination remain valuable, modern catalytic approaches offer significant advantages in terms of efficiency, safety, and environmental impact.

Foundational Strategy: Reductive Amination

Reductive amination is a robust, two-step, one-pot reaction that combines an amine with a carbonyl compound (an aldehyde or ketone) to form a secondary or tertiary amine. For synthesizing homologs of Methyl 4-(methylamino)butanoate, this typically involves reacting a primary amino ester with an aldehyde.

-

Mechanism Rationale: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for imines over the starting carbonyl group. This selectivity is crucial as it prevents the reduction of the ester moiety or the starting aldehyde, leading to a cleaner reaction profile.

Advanced Strategy: N-Alkylation via Hydrogen Borrowing

A superior, atom-economical alternative is the "hydrogen borrowing" or "hydrogen autotransfer" catalytic cycle.[2][3][4] This methodology allows for the direct N-alkylation of amines using alcohols, producing only water as a byproduct.[2][3]

-

Causality and Expertise: This process is termed "hydrogen borrowing" because the catalyst (typically an Iridium or Ruthenium complex) temporarily "borrows" two hydrogen atoms from the alcohol substrate to oxidize it to an aldehyde.[3] This aldehyde then reacts with the amine to form an imine, releasing a molecule of water. The catalyst then returns the borrowed hydrogen atoms to the imine, reducing it to the desired N-alkylated amine and regenerating the catalyst for the next cycle. The key advantage is the use of stable, readily available alcohols instead of often unstable or inaccessible aldehydes, and the elimination of stoichiometric inorganic waste. This method is highly efficient and aligns with the principles of green chemistry.[4]

Caption: Catalytic cycle for N-alkylation via hydrogen borrowing.

Validated Experimental Protocols

The following protocols are presented as self-validating systems. Successful execution, followed by the analytical characterization outlined in Section 4, will confirm product identity and purity.

Protocol 1: Synthesis of Ethyl 4-(methylamino)butanoate hydrochloride (Ester Homolog)

This protocol utilizes a standard esterification followed by N-alkylation.

Step 1: Esterification of 4-Aminobutanoic Acid

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, add 4-aminobutanoic acid (10.3 g, 100 mmol).

-

Reagents: Add absolute ethanol (150 mL). Cool the suspension to 0 °C in an ice bath.

-

Reaction: Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. The solid will dissolve.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Workup: Cool the solution to room temperature and remove the solvent under reduced pressure. The resulting white solid is ethyl 4-aminobutanoate hydrochloride. Use this crude product directly in the next step.

Step 2: N-methylation

-

Setup: Dissolve the crude ethyl 4-aminobutanoate hydrochloride from Step 1 in methanol (100 mL).

-

Reagents: Add aqueous formaldehyde (37 wt. %, 8.1 g, 100 mmol) and 10% Palladium on carbon (500 mg).

-

Reaction: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from an ethanol/ether mixture to yield pure ethyl 4-(methylamino)butanoate hydrochloride.[5]

Protocol 2: Synthesis of Methyl 4-(ethylamino)butanoate via Iridium-Catalyzed N-Alkylation[5]

This protocol demonstrates the advanced hydrogen borrowing methodology.

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine methyl 4-aminobutanoate hydrochloride (848 mg, 5.0 mmol), [IrCp*Cl₂]₂ catalyst (79.7 mg, 0.1 mmol, 2 mol%), and sodium bicarbonate (462 mg, 5.5 mmol).

-

Reagents: Add anhydrous ethanol (5 mL) and 2,2,2-trifluoroethanol (TFE) as the solvent (5 mL).

-

Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 16 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure free base.

-

Salt Formation: Dissolve the purified product in diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain methyl 4-(ethylamino)butanoate hydrochloride.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized homologs. A combination of chromatographic and spectroscopic techniques should be employed.

General Analytical Workflow